molecular formula C15H17N7O2 B12263281 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine

6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine

Cat. No.: B12263281
M. Wt: 327.34 g/mol
InChI Key: JIEYYGWEOHGBDW-UHFFFAOYSA-N
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Description

6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The addition of a piperidine ring and a methoxypyrimidine group further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde with malononitrile and piperidine in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine: Shares a similar pyrimidine and piperidine structure.

    N-substituted 6-fluoro-3-piperidinyl-pyrimidines: Contains similar functional groups and exhibits comparable chemical properties.

Uniqueness

6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine is unique due to its specific combination of a purine core with a methoxypyrimidine and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17N7O2

Molecular Weight

327.34 g/mol

IUPAC Name

6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-7H-purine

InChI

InChI=1S/C15H17N7O2/c1-23-11-6-16-15(17-7-11)24-10-2-4-22(5-3-10)14-12-13(19-8-18-12)20-9-21-14/h6-10H,2-5H2,1H3,(H,18,19,20,21)

InChI Key

JIEYYGWEOHGBDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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